molecular formula C17H15N3O4 B6420914 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid CAS No. 940984-38-3

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid

Cat. No.: B6420914
CAS No.: 940984-38-3
M. Wt: 325.32 g/mol
InChI Key: PHGCRJPZNXTITQ-UHFFFAOYSA-N
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Description

The compound “4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also has an ethylamine group attached to the indole ring, a nitro group, and a carboxylic acid group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the ethylamine group, the nitro group, and the carboxylic acid group. These functional groups would likely confer specific chemical properties to the compound, such as acidity/basicity, reactivity, and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The nitro group could potentially be reduced to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the carboxylic acid and the nitro group would likely make the compound relatively polar and potentially soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many nitro compounds are potentially explosive, and care should be taken when handling them .

Properties

IUPAC Name

4-[2-(1H-indol-3-yl)ethylamino]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-17(22)11-5-6-15(16(9-11)20(23)24)18-8-7-12-10-19-14-4-2-1-3-13(12)14/h1-6,9-10,18-19H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGCRJPZNXTITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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